7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 120004-79-7
VCID: VC0194371
InChI: InChI=1S/C13H16ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)
SMILES: C1CC(=O)NC2=C1C=CC(=C2)OCCCCCl
Molecular Formula: C13H16ClN2O
Molecular Weight: 253.72 g/mol

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

CAS No.: 120004-79-7

VCID: VC0194371

Molecular Formula: C13H16ClN2O

Molecular Weight: 253.72 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one - 120004-79-7

Description

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, also known by its CAS number 120004-79-7, is a chemical compound with the molecular formula C13H16ClNO2 . It has a molecular weight of 253.72 . Synonyms for this compound include 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone, 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, and 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-quinolinone . This chemical is hygroscopic and should be stored under inert atmosphere at room temperature .

This compound is used in the synthesis of aripiprazole, an antipsychotic drug administered orally for the treatment of schizophrenia . Aripiprazole is synthesized in two steps, the first of which involves alkylating 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane to obtain 7-(4-bromobutoxy)-3,4-dihydroquinolinone . 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is also known as an impurity in the synthesis of Aripiprazole .

A similar chemical compound is 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H), with the CAS number 129722-34-5 and the molecular formula C13H16BrNO . In the preparation of pure 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-Quinolinone, 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone is added to a solution of potassium carbonate in DM water, then heated, followed by the addition of 1,4-Dibromobutane .

CAS No. 120004-79-7
Product Name 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
Molecular Formula C13H16ClN2O
Molecular Weight 253.72 g/mol
IUPAC Name 7-(4-chlorobutoxy)-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C13H16ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)
Standard InChIKey SRMLSNBGMDJSJH-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCCl
Canonical SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCCl
Appearance Solid powder
Purity > 95%
Synonyms 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-Quinolinone
PubChem Compound 10467467
Last Modified Aug 15 2023

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